SC-19220

Descripción

Propiedades

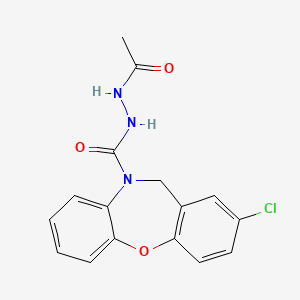

IUPAC Name |

N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3/c1-10(21)18-19-16(22)20-9-11-4-2-3-5-14(11)23-15-7-6-12(17)8-13(15)20/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNURFLJTOUGOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)N1CC2=CC=CC=C2OC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19395-87-0 | |

| Record name | 8-Chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-acetylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

SC-19220: An In-Depth Technical Guide to its Mechanism of Action as a Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-19220 is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). This dibenzoxazepine (B10770217) derivative competitively inhibits the binding of PGE2 to the EP1 receptor, thereby blocking its downstream signaling cascade. The EP1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq alpha subunit, leading to the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium concentrations. By preventing these initial events, this compound effectively attenuates the diverse physiological and pathophysiological effects mediated by EP1 receptor activation, which include smooth muscle contraction, pain perception, inflammation, and regulation of cell growth and differentiation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on signaling pathways, and functional consequences in various experimental models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of EP1-targeted therapeutics.

Core Mechanism of Action: Competitive Antagonism of the EP1 Receptor

This compound functions as a competitive antagonist at the EP1 receptor. This means it binds reversibly to the same site as the endogenous ligand, PGE2, without activating the receptor. By occupying the binding site, this compound prevents PGE2 from binding and initiating the downstream signaling cascade.

Quantitative Data on Binding Affinity and Potency

The following tables summarize the quantitative data for this compound's interaction with the EP1 receptor and its functional effects in various assays.

Table 1: Binding Affinity and Functional Antagonism of this compound

| Parameter | Species | Receptor/Tissue | Value | Reference |

| IC50 | Human | Cloned EP1 Receptor | 6.7 µM | [1](2) |

| pA2 | Guinea Pig | Trachea | 5.5 | [3](3) |

| Antagonism Range | Guinea Pig | Ileum and Stomach Smooth Muscle | 0.3 - 300 µM | [1](2) |

Table 2: Dose-Response Effects of this compound in Cellular and In Vivo Models

| Experimental Model | Effect | Concentration/Dose | Reference |

| Mouse Osteoclast Precursors | Inhibition of PGE2-stimulated osteoclastogenesis | 3 - 150 µM | [1](2) |

| Mouse Model of Metastatic Breast Cancer | Promotion of metastasis (with EP1 antagonism) | 1 µM | [1](2) |

| Rodent Model of Parkinson's Disease | Prevention of PGE2-mediated loss of dopaminergic neurons | 1.5 µM | [1](2) |

| Murine Model of Burn Sepsis | Restoration of bone marrow myelopoiesis | Not specified | [4](4) |

Signaling Pathways Modulated by this compound

The primary signaling pathway inhibited by this compound is the Gq-PLC-IP3-Ca2+ cascade initiated by EP1 receptor activation.

In the context of osteoclastogenesis, this compound has been shown to inhibit the RANKL signaling pathway in osteoclast precursors. This leads to the downregulation of key signaling molecules required for osteoclast differentiation and function.[5](5)

Experimental Protocols

Radioligand Competition Binding Assay for EP1 Receptor

This protocol describes a general method for determining the binding affinity of this compound for the EP1 receptor using a radiolabeled competitor.

Materials:

-

Membrane preparation from cells expressing the human EP1 receptor.

-

[3H]-PGE2 (Radioligand).

-

This compound.

-

Unlabeled PGE2 (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Membrane preparation (typically 20-50 µg protein per well).

-

This compound at various concentrations or unlabeled PGE2 (for non-specific binding) or buffer (for total binding).

-

[3H]-PGE2 at a fixed concentration (typically near its Kd).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Guinea Pig Ileum Smooth Muscle Contraction Assay

This ex vivo assay is a classic method to assess the functional antagonism of this compound on PGE2-induced smooth muscle contraction.

Materials:

-

Guinea pig.

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isolated organ bath system with a force transducer.

-

PGE2 stock solution.

-

This compound stock solution.

Procedure:

-

Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

-

Gently flush the lumen with Tyrode's solution to remove contents.

-

Cut the ileum into segments of approximately 2-3 cm.

-

Mount a segment in an organ bath containing Tyrode's solution, with one end fixed and the other attached to a force transducer.

-

Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15-20 minutes.

-

Record a baseline contractile response.

-

Construct a cumulative concentration-response curve for PGE2 by adding increasing concentrations to the organ bath and recording the resulting contraction.

-

After washing the tissue and allowing it to return to baseline, incubate it with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

-

In the presence of this compound, repeat the cumulative concentration-response curve for PGE2.

-

Analyze the data to determine the rightward shift in the PGE2 concentration-response curve caused by this compound, from which the pA2 value can be calculated to quantify the antagonist's potency.

Conclusion

This compound is a well-characterized, selective, and competitive antagonist of the EP1 receptor. Its mechanism of action is centered on the blockade of PGE2-induced, Gq-mediated signaling, preventing the rise in intracellular calcium that drives a multitude of cellular responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the EP1 receptor with this compound and other novel antagonists. The diverse roles of the EP1 receptor in various physiological and pathological processes suggest that its modulation holds promise for the treatment of a range of conditions, including pain, inflammation, and certain cancers.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 receptor antagonist (this compound) treatment restores the balance to bone marrow myelopoiesis after burn sepsis. | Semantic Scholar [semanticscholar.org]

- 5. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-19220: A Selective EP1 Receptor Antagonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SC-19220 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of this compound, including its mechanism of action, binding affinity, selectivity profile, and in vivo efficacy in preclinical models of pain and inflammation. Detailed experimental protocols for key assays are provided to facilitate its use in research settings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding. This guide is intended to serve as a valuable resource for scientists investigating the role of the EP1 receptor in various physiological and pathophysiological processes.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological processes, including inflammation, pain, fever, and smooth muscle contraction. Its diverse effects are mediated through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, coupled to the Gq signaling pathway, primarily mediates its effects through an increase in intracellular calcium concentration. Due to its significant role in nociception and inflammation, the EP1 receptor has emerged as a promising therapeutic target for the development of novel analgesic and anti-inflammatory agents.

This compound, a dibenzoxazepine (B10770217) derivative, has been instrumental as a pharmacological tool to elucidate the physiological and pathological roles of the EP1 receptor. Its selectivity for the EP1 receptor over other prostanoid receptors makes it a valuable probe for in vitro and in vivo studies.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 8-chloro-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid, 2-acetylhydrazide |

| CAS Number | 19395-87-0 |

| Molecular Formula | C₁₆H₁₄ClN₃O₃ |

| Molecular Weight | 331.76 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the EP1 receptor, thereby blocking the binding of its endogenous ligand, PGE2. The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like PGE2, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration ([Ca²⁺]i) activates various downstream signaling cascades, ultimately leading to cellular responses such as smooth muscle contraction and neuronal excitation.

Caption: EP1 Receptor Signaling Pathway.

Quantitative Data

Binding Affinity and Selectivity

This compound exhibits a moderate binding affinity for the human EP1 receptor. Its selectivity has been demonstrated through its lower affinity for other prostanoid receptors.

| Receptor | Ligand | Assay Type | Species | Ki (μM) | IC₅₀ (μM) |

| EP1 | [³H]-PGE₂ | Radioligand Binding | Human | - | 6.7[2][3] |

| EP1 | PGE₂ | Radioligand Binding | Mouse | 4.5 | - |

| EP2 | - | Radioligand Binding | Human | No significant binding | - |

| EP3 | - | - | - | - | - |

| EP4 | - | - | - | - | - |

| DP, FP, IP, TP | Various | Functional Assays | Various | Low affinity | - |

Note: The table will be updated as more specific Ki values become available.

In Vivo Efficacy

This compound has demonstrated analgesic and anti-inflammatory effects in various preclinical models.

| Model | Species | Endpoint | Route of Administration | ED₅₀ |

| Acetic Acid-Induced Writhing | Rat | Reduction in writhing | Oral | 6.8 mg/kg |

| Formalin Test (late phase) | Rat | Reduction in paw licking time | Oral | 50-300 mg/kg (dose-dependent effect) |

| Interleukin-1β-induced fever | Rat | Suppression of fever | Intracerebroventricular | 100 µg |

Experimental Protocols

EP1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the EP1 receptor.

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Membranes from cells stably expressing the human EP1 receptor

-

[³H]-PGE₂ (Radioligand)

-

This compound or other test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the EP1 receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled PGE₂ (for non-specific binding) or various concentrations of the test compound.

-

50 µL of [³H]-PGE₂ diluted in binding buffer (final concentration typically at or below its Kd).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Guinea Pig Ileum Smooth Muscle Contraction Assay

This ex vivo assay is used to assess the functional antagonist activity of this compound on PGE2-induced smooth muscle contraction.

Caption: Smooth Muscle Contraction Assay Workflow.

Materials:

-

Male guinea pig (250-350 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

PGE₂

-

This compound

-

Organ bath system with force transducer and data acquisition software

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂)

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the luminal contents by gently flushing with Krebs solution. Cut the ileum into 2-3 cm segments.

-

Mounting: Mount each ileal segment vertically in an organ bath containing Krebs solution, maintained at 37°C and continuously aerated with carbogen gas. Attach one end to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Antagonist Incubation: Add this compound or its vehicle to the organ bath and incubate for 20-30 minutes.

-

Agonist Challenge: Generate a cumulative concentration-response curve for PGE₂ by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Data Analysis: Compare the concentration-response curves of PGE₂ in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound indicates competitive antagonism. Calculate the pA₂ value to quantify the antagonist potency.

Conclusion

This compound is a well-characterized and selective EP1 receptor antagonist that has proven to be an invaluable tool for preclinical research. Its ability to block PGE2-mediated signaling through the EP1 receptor has been demonstrated in a variety of in vitro and in vivo models of pain and inflammation. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of targeting the EP1 receptor for a range of pathological conditions. As research in this area progresses, this compound will undoubtedly continue to play a crucial role in advancing our understanding of prostanoid biology.

References

- 1. The antinociceptive effects of prostaglandin antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of prostanoid relaxant/inhibitory receptors (psi) using a highly selective agonist, TR4979 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JaypeeDigital | Fast contracting smooth muscle preparation [jaypeedigital.com]

The Prostaglandin E2 EP1 Receptor Antagonist SC-19220: A Technical Guide to its Effects on Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-19220 is a selective and competitive antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1] This dibenzoxazepine (B10770217) derivative has been instrumental in elucidating the physiological and pathological roles of the EP1 receptor in various tissues, including its significant impact on smooth muscle contractility. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on smooth muscle contraction, detailed experimental protocols for its study, and a visualization of the pertinent signaling pathways.

Mechanism of Action: Antagonism of the EP1 Receptor

This compound exerts its effects by specifically blocking the EP1 receptor, a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit. Prostaglandin E2, the endogenous ligand for the EP1 receptor, is a potent mediator of smooth muscle contraction in various organs, including the gastrointestinal tract and airways.

Upon binding of PGE2 to the EP1 receptor, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction. This compound competitively binds to the EP1 receptor, preventing PGE2 from initiating this signaling cascade and thereby inhibiting smooth muscle contraction.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on smooth muscle contraction have been quantified in various experimental models. The following tables summarize the key quantitative data available.

| Parameter | Value | Species/Tissue | Agonist | Reference |

| IC50 | 6.7 µM | Cloned Human EP1 Receptor | Radiolabeled PGE2 | [1] |

| Effective Concentration Range | 0.3 - 300 µM | Guinea Pig Ileum and Stomach | PGE2 | [1] |

Note: While this compound has been established as a competitive antagonist, a definitive pA2 value, a more precise measure of competitive antagonism, is not consistently reported across the reviewed literature for smooth muscle preparations. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The investigation of this compound's effect on smooth muscle contraction typically involves isolated organ bath studies. This section provides a detailed methodology for such experiments.

Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol is a generalized procedure and may require optimization based on the specific tissue and experimental objectives.

1. Tissue Preparation:

-

Humanely euthanize the experimental animal (e.g., guinea pig, rat) according to approved institutional guidelines.

-

Isolate the desired smooth muscle-containing tissue (e.g., ileum, trachea, gastric fundus).

-

Immediately place the tissue in a petri dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution).

-

Carefully clean the tissue of any adhering fat or connective tissue.

-

Prepare tissue segments of appropriate size (e.g., 2-3 cm for ileum, rings for trachea).

-

For hollow organs like the ileum, gently flush the lumen with physiological salt solution to remove contents.

2. Mounting in the Organ Bath:

-

Mount the tissue segment in a water-jacketed organ bath containing a physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

-

Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer using a silk or cotton thread.

-

The transducer is connected to a data acquisition system to record changes in muscle tension.

3. Equilibration and Viability Check:

-

Allow the tissue to equilibrate in the organ bath for a period of 60-90 minutes under a determined optimal resting tension (e.g., 1 gram).

-

During equilibration, wash the tissue with fresh physiological salt solution every 15-20 minutes.

-

After equilibration, assess the viability of the tissue by inducing a contraction with a standard agonist, such as potassium chloride (KCl) (e.g., 60-80 mM) or a relevant neurotransmitter (e.g., acetylcholine (B1216132) or histamine). Tissues that do not respond or show a weak response should be discarded.

4. Experimental Procedure (Schild Analysis for Competitive Antagonism):

-

After washing out the viability-testing agent and allowing the tissue to return to baseline, obtain a cumulative concentration-response curve for the agonist (e.g., PGE2). This serves as the control curve.

-

Wash the tissue repeatedly to remove the agonist and allow it to return to the baseline resting tension.

-

Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

-

In the presence of this compound, obtain a second cumulative concentration-response curve for the same agonist.

-

Repeat this process with increasing concentrations of this compound.

5. Data Analysis:

-

Measure the magnitude of contraction (in grams or millinewtons) at each agonist concentration.

-

Plot the agonist concentration (on a logarithmic scale) against the response (as a percentage of the maximum response).

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) for each concentration-response curve.

-

A competitive antagonist like this compound will cause a parallel rightward shift of the agonist concentration-response curve without a change in the maximum response.

-

Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting the logarithm of (DR-1) against the negative logarithm of the molar concentration of the antagonist. For a competitive antagonist, the slope of this plot should be close to 1, and the x-intercept provides the pA2 value.

Composition of Physiological Salt Solutions

Krebs-Henseleit Solution (typical composition in mM):

-

NaCl: 118.4

-

KCl: 4.7

-

CaCl2: 2.5

-

MgSO4: 1.2

-

KH2PO4: 1.2

-

NaHCO3: 25.0

-

Glucose: 11.7

Tyrode's Solution (typical composition in mM):

-

NaCl: 137.0

-

KCl: 2.7

-

CaCl2: 1.8

-

MgCl2: 1.0

-

NaH2PO4: 0.4

-

NaHCO3: 11.9

-

Glucose: 5.6

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Caption: EP1 Receptor Signaling Pathway in Smooth Muscle.

Caption: Isolated Organ Bath Experimental Workflow.

Conclusion

This compound remains a valuable pharmacological tool for investigating the role of the EP1 receptor in smooth muscle physiology and pathophysiology. Its selective and competitive antagonism of PGE2-induced contractions provides a clear mechanism for its action. The detailed experimental protocols and understanding of the underlying signaling pathways outlined in this guide are intended to support researchers and drug development professionals in their efforts to further characterize the therapeutic potential of targeting the EP1 receptor. Future studies to definitively determine the pA2 value of this compound in various smooth muscle tissues would be of significant value to the field.

References

Investigating Bone Resorption with SC-19220: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of SC-19220 in bone resorption research. This compound is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1), and it has been identified as a potent inhibitor of osteoclastogenesis, the process of osteoclast formation, which is central to bone resorption.[1][2][3][4] This guide details the mechanism of action of this compound, provides experimental protocols for its investigation, and presents key quantitative data in a structured format.

Mechanism of Action

This compound exerts its inhibitory effect on bone resorption by targeting the EP1 receptor on osteoclast precursors.[1][4] Prostaglandin E2 is a key local factor that promotes bone resorption.[5][6] While PGE2 can stimulate bone formation, its role in resorption is mediated through its receptors on both osteoblasts and osteoclasts.[5][7] this compound specifically blocks the EP1 receptor, thereby interfering with the signaling cascade that leads to osteoclast differentiation and activation.[1][2][3][4]

Research has shown that this compound inhibits osteoclastogenesis induced by various osteotropic factors, including RANKL (Receptor Activator of Nuclear Factor-κB Ligand), PGE2, 1,25-dihydroxyvitamin D3, parathyroid hormone (PTH), IL-6, and IL-11.[1][2][3][4] The inhibitory mechanism involves the suppression of the RANK/RANKL signaling pathway in osteoclast precursors.[1][4] Specifically, this compound has been shown to decrease the expression of key signaling molecules crucial for osteoclast differentiation, including:

-

RANK: The primary receptor for RANKL on osteoclast precursors.[1][4]

-

c-Fms: The receptor for macrophage colony-stimulating factor (M-CSF), a critical factor for the survival and proliferation of osteoclast precursors.[1][4]

-

c-Src: A non-receptor tyrosine kinase essential for osteoclast function and the formation of the ruffled border.

-

NFAT2 (NFATc1): A master transcription factor for osteoclastogenesis.[1][4]

By downregulating these critical components, this compound effectively halts the differentiation of precursor cells into mature, bone-resorbing osteoclasts from an early stage.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on bone resorption.

Table 1: Inhibitory Effects of this compound on Osteoclast Formation

| Inducer | Cell System | This compound Concentration | Observed Effect | Reference |

| PGE2 | Mouse Bone Marrow Cultures | Dose-dependent | Inhibition of osteoclast formation | [1] |

| 11-deoxy-PGE1 | Mouse Bone Marrow Cultures | Dose-dependent | Inhibition of osteoclast formation | [1] |

| RANKL | Mouse Bone Marrow Cultures | Dose-dependent | Inhibition of osteoclast formation | [1] |

| 1,25(OH)2D3 | Mouse Bone Marrow Cultures | 3-150 µM | Inhibition of osteoclastogenesis | [8] |

| PTH | Neonatal Rat Adherent Cell Cultures | Not specified | Inhibition of TRAP-positive cell formation | [2][3] |

| IL-6 | Not specified | Not specified | Inhibition of osteoclast formation | [3] |

| IL-11 | Not specified | Not specified | Inhibition of osteoclast formation | [3] |

Table 2: Effect of this compound on Gene and Protein Expression in Osteoclast Precursors

| Target Molecule | Level of Expression | This compound Effect | Reference |

| RANK | mRNA and Protein | Decreased | [1][4] |

| c-Fms | mRNA and Protein | Decreased | [1][4] |

| c-Src | Not specified | Inhibited | [1][4] |

| NFAT2 | Not specified | Inhibited | [1][4] |

| RANKL (in osteoblasts) | mRNA | No influence | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on bone resorption.

Osteoclast Differentiation Assay

This assay is used to assess the ability of this compound to inhibit the formation of osteoclasts from precursor cells.

Materials:

-

Mouse bone marrow cells

-

α-MEM (Minimum Essential Medium Alpha)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in a T75 flask with α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days. The adherent cells are bone marrow-derived macrophages (BMMs), the osteoclast precursors.

-

Harvest the BMMs and seed them into a 96-well plate at a density of 1 x 10^4 cells/well.

-

Culture the cells overnight in α-MEM with 30 ng/mL M-CSF.

-

The next day, replace the medium with fresh α-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (solvent only).

-

Culture the cells for 4-6 days, replacing the medium with fresh medium containing the respective treatments every 2 days.

-

After the incubation period, proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is an enzyme highly expressed in osteoclasts. TRAP staining is used to visualize and quantify osteoclasts.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

TRAP staining solution (e.g., from a commercially available kit)

-

Light microscope

Procedure:

-

After the osteoclast differentiation assay, aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% PFA for 10 minutes at room temperature.

-

Wash the cells with PBS.

-

Perform TRAP staining according to the manufacturer's protocol. Typically, this involves incubating the cells with the TRAP staining solution at 37°C until a visible color develops.

-

Wash the wells with distilled water and allow them to air dry.

-

Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well using a light microscope. These are considered mature osteoclasts.

Bone Resorption Pit Assay

This assay directly measures the resorptive activity of mature osteoclasts.

Materials:

-

Bovine bone slices or calcium phosphate-coated plates

-

Mature osteoclasts (generated as described in the osteoclast differentiation assay)

-

This compound

-

1% Toluidine blue solution or Von Kossa staining reagents

-

Sonicator (optional)

Procedure:

-

Generate mature osteoclasts on bone slices or calcium phosphate-coated plates by culturing BMMs with M-CSF and RANKL for 6-8 days.

-

Replace the medium with fresh α-MEM containing M-CSF, RANKL, and varying concentrations of this compound.

-

Culture for an additional 24-48 hours.

-

Remove the cells from the substrate. For bone slices, this can be done by sonication in PBS or by wiping with a soft cloth. For coated plates, a sodium hypochlorite (B82951) solution can be used.

-

Wash the substrates with distilled water and air dry.

-

Stain the resorption pits with 1% toluidine blue for 1-2 minutes or use Von Kossa staining for calcium phosphate-coated plates.

-

Capture images of the stained substrates using a light microscope.

-

Quantify the total area of the resorption pits using image analysis software (e.g., ImageJ).

Western Blot Analysis

This technique is used to measure the protein levels of key signaling molecules involved in osteoclastogenesis.

Materials:

-

BMMs

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against RANK, c-Fms, c-Src, NFAT2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Culture BMMs in the presence or absence of RANKL and with varying concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Lyse the cells with lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of this compound in inhibiting osteoclastogenesis.

Caption: Experimental workflow for investigating this compound's effects on bone resorption.

References

- 1. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

- 3. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. benchchem.com [benchchem.com]

SC-19220: A Double-Edged Sword in Cancer Metastasis Research

An In-depth Technical Guide on the Role of the EP1 Receptor Antagonist SC-19220 in Modulating Cancer Metastasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The intricate process of metastasis involves a complex interplay of signaling pathways that govern cell adhesion, migration, and invasion. A growing body of research has implicated the prostaglandin (B15479496) E2 (PGE2) receptor EP1 in modulating these metastatic processes. This compound, a selective antagonist of the EP1 receptor, has emerged as a critical chemical tool to probe the receptor's function in cancer progression. This technical guide provides a comprehensive overview of the applications of this compound in cancer metastasis research, detailing its effects on cellular processes, underlying signaling mechanisms, and relevant experimental protocols.

The Dichotomous Role of EP1 Receptor in Cancer Metastasis

The EP1 receptor, a G-protein coupled receptor, is activated by its ligand PGE2, a pro-inflammatory lipid mediator often found at elevated levels in the tumor microenvironment. The downstream signaling of the EP1 receptor is primarily mediated through the Gαq protein, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC)[1]. This signaling cascade can influence a variety of cellular functions relevant to metastasis.

Interestingly, studies utilizing this compound have revealed a context-dependent and sometimes contradictory role for the EP1 receptor in cancer metastasis. In a murine model of metastatic breast cancer, pharmacological antagonism of the EP1 receptor with this compound resulted in a significant 3.7 to 5.4-fold increase in the colonization of mammary tumor cells in the lungs[2]. This finding suggests that in this specific context, the EP1 receptor may function as a metastasis suppressor. The loss of nuclear EP1 expression in breast tumors has also been associated with poorer overall survival, further supporting this hypothesis[2].

Conversely, other studies have pointed towards a pro-metastatic role for the EP1 receptor. EP1 signaling has been linked to tumor cell migration and invasion in other cancer types[3]. This highlights the complexity of EP1 signaling and underscores the importance of investigating its role in a tissue-specific and cancer type-specific manner.

Quantitative Data on the Effects of this compound

Quantitative analysis of the effects of this compound is crucial for understanding its potency and therapeutic potential. While specific IC50 values for this compound in migration and invasion assays are not widely reported in the currently available literature, the in vivo data from breast cancer models provides a significant quantitative measure of its impact on metastasis.

| Cancer Type | Model System | Treatment | Effect on Metastasis | Reference |

| Breast Cancer | Murine Model (4T1.2 cells) | This compound | 3.7–5.4 fold increase in lung colonization | [2] |

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the blockade of the EP1 receptor, thereby inhibiting the canonical Gαq-PLC-Ca2+-PKC signaling pathway. The downstream consequences of this inhibition on metastatic processes are multifaceted and can involve the modulation of key signaling nodes such as NF-κB and MAPK pathways.

EP1 Signaling Pathway

References

The Use of SC-19220 in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current treatments primarily manage symptoms, creating a pressing need for neuroprotective therapies that can slow or halt disease progression. Emerging evidence points to the role of neuroinflammation in the pathogenesis of PD, with the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) being a key mediator of inflammatory and excitotoxic neuronal damage. This technical guide explores the preclinical evidence for SC-19220, a selective EP1 receptor antagonist, as a potential neuroprotective agent in cellular and conceptual animal models of Parkinson's disease. While direct in vivo studies of this compound in PD models are not yet available in published literature, compelling in vitro data and genetic knockout studies strongly support its therapeutic potential. This document summarizes the existing quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and the EP1 Receptor in Parkinson's Disease

This compound is a selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor that, upon activation by its ligand PGE2, primarily signals through the Gq protein, leading to an increase in intracellular calcium levels.[1] In the context of neurodegeneration, overactivation of the EP1 receptor has been implicated in excitotoxicity and neuronal apoptosis, making it a promising target for therapeutic intervention in diseases like Parkinson's.

Oxidative stress and increased cyclooxygenase-2 (COX-2) activity are implicated in the loss of dopaminergic neurons in Parkinson's disease.[2] PGE2 is a major product of COX-2 activity, and its levels are elevated in the brains of PD patients.[2] The selective vulnerability of dopaminergic neurons to insults may be, in part, mediated by their expression of the EP1 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the role of this compound and the EP1 receptor in models relevant to Parkinson's disease.

Table 1: In Vitro Efficacy of this compound in a 6-OHDA Model of Parkinson's Disease

| Cell Type | Model | Treatment | Concentration | Outcome | Percent Protection | Reference |

| Embryonic Rat Mesencephalic Primary Neuronal Cultures | 6-hydroxydopamine (6-OHDA) induced toxicity | This compound | Not specified, but stated to be a selective EP1 antagonist | Prevention of dopaminergic neuron loss | ~100% (completely prevented the 40-50% loss) | [2] |

Table 2: In Vivo Efficacy of EP1 Receptor Deletion in a 6-OHDA Mouse Model of Parkinson's Disease

| Animal Model | Genetic Modification | Neurotoxin | Behavioral Assessment (Apomorphine-induced rotations) | Histological Assessment (TH-positive neuron survival) | Reference |

| C57BL/6 Mice | EP1 Receptor Knockout (EP1-/-) | 6-hydroxydopamine (6-OHDA) | Significantly attenuated contralateral rotations compared to wild-type | 47.68 ± 8.08% more TH-positive cell bodies in EP1-/- mice compared to wild-type |

Signaling Pathways and Mechanism of Action

The neuroprotective effect of this compound is attributed to its blockade of the pro-apoptotic signaling cascade initiated by the activation of the EP1 receptor. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of PGE2-mediated neurotoxicity via the EP1 receptor and its inhibition by this compound.

Experimental Protocols

While a specific in vivo protocol for this compound in a Parkinson's disease model is not available, the following sections detail the methodology for the key in vitro experiment and a proposed workflow for a future in vivo study based on existing literature.

In Vitro 6-OHDA Model of Dopaminergic Neuron Loss

This protocol is based on the methodology described by Joe et al. (2007).[2]

Objective: To assess the neuroprotective effect of this compound on dopaminergic neurons exposed to the neurotoxin 6-hydroxydopamine (6-OHDA).

Materials:

-

Embryonic rat mesencephalic primary neuronal cultures

-

6-hydroxydopamine (6-OHDA)

-

This compound

-

Cell culture reagents

-

Immunostaining reagents for tyrosine hydroxylase (TH)

Procedure:

-

Cell Culture: Prepare primary mesencephalic neuronal cultures from embryonic day 14-15 rat embryos.

-

Treatment: After 7 days in vitro, treat the neuronal cultures with 5 µM 6-OHDA.

-

This compound Administration: Co-treat a subset of the 6-OHDA exposed cultures with this compound.

-

Incubation: Incubate the cultures for 24-48 hours.

-

Assessment of Neuronal Survival:

-

Fix the cells and perform immunocytochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons.

-

Count the number of TH-positive neurons in treated and untreated cultures.

-

Calculate the percentage of surviving dopaminergic neurons relative to control cultures.

-

Caption: Experimental workflow for the in vitro assessment of this compound neuroprotection.

Proposed In Vivo 6-OHDA Rodent Model Protocol

This proposed protocol is a synthesis of standard 6-OHDA lesioning techniques and the findings from the EP1 receptor knockout study.

Objective: To evaluate the neuroprotective efficacy of this compound in a unilateral 6-OHDA-induced mouse model of Parkinson's disease.

Animals: Adult male C57BL/6 mice (8-10 weeks old).

Materials:

-

6-hydroxydopamine (6-OHDA)

-

This compound

-

Stereotaxic apparatus

-

Anesthetics

-

Apomorphine for behavioral testing

Procedure:

-

Pre-treatment with this compound: Based on studies with other EP1 antagonists and the need for brain penetration, a systemic administration route is proposed. Administer this compound (e.g., via intraperitoneal injection) at a range of doses to determine efficacy and tolerability. A starting dose could be inferred from studies in other disease models, though optimization would be necessary.

-

Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic frame.

-

6-OHDA Lesioning: Unilaterally inject 6-OHDA into the medial forebrain bundle (MFB) or the striatum.

-

Post-operative Care: Provide appropriate post-operative care, including analgesia and hydration.

-

Continued this compound Treatment: Continue daily administration of this compound for a defined period (e.g., 7-14 days).

-

Behavioral Assessment: At a designated time point post-lesion (e.g., 2-4 weeks), assess motor asymmetry by measuring apomorphine-induced contralateral rotations.

-

Histological Analysis:

-

Perfuse the animals and collect the brains.

-

Perform immunohistochemistry for tyrosine hydroxylase (TH) on brain sections containing the substantia nigra.

-

Quantify the number of surviving TH-positive neurons in the lesioned and unlesioned hemispheres.

-

Caption: Proposed experimental workflow for in vivo evaluation of this compound.

Discussion and Future Directions

The available preclinical data strongly suggest that antagonism of the EP1 receptor is a viable neuroprotective strategy for Parkinson's disease. The in vitro study with this compound demonstrated complete protection of dopaminergic neurons from 6-OHDA-induced toxicity.[2] This is further supported by the in vivo finding that mice lacking the EP1 receptor show significant protection of dopaminergic neurons in the same model.

The primary gap in the current knowledge is the lack of in vivo studies specifically investigating this compound in a Parkinson's disease model. Future research should prioritize conducting such studies to establish an effective and safe dose, determine the optimal treatment window, and fully characterize its neuroprotective and behavioral effects.

Further investigation into the downstream signaling pathways of EP1 receptor antagonism could also unveil additional therapeutic targets. Understanding the interplay between EP1 signaling and other pathways involved in neurodegeneration, such as mitochondrial dysfunction and protein aggregation, will be crucial for the development of multifaceted therapeutic approaches for Parkinson's disease.

Conclusion

This compound, as a selective EP1 receptor antagonist, holds significant promise as a neuroprotective agent for Parkinson's disease. The compelling in vitro evidence and the validation of the EP1 receptor as a therapeutic target in in vivo genetic models provide a strong rationale for advancing this compound into further preclinical development for this debilitating neurodegenerative disorder. The experimental frameworks provided in this guide offer a roadmap for future investigations aimed at translating these promising initial findings into a potential disease-modifying therapy for Parkinson's disease.

References

- 1. PGE(2) receptor EP1 renders dopaminergic neurons selectively vulnerable to low-level oxidative stress and direct PGE(2) neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PGE2 EP1 Receptor Deletion Attenuates 6-OHDA-Induced Parkinsonism in Mice: Old Switch, New Target - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Impact of SC-19220 on Osteoclastogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the impact of SC-19220 on osteoclastogenesis. This compound, a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1), has demonstrated significant inhibitory effects on the formation and function of osteoclasts, the primary cells responsible for bone resorption. This document details the molecular mechanisms underlying this inhibition, presents available quantitative data, outlines experimental protocols for studying these effects, and provides visual representations of the key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of bone biology, pharmacology, and drug development who are investigating novel therapeutic strategies for bone disorders characterized by excessive osteoclast activity, such as osteoporosis and inflammatory bone loss.

Introduction

Osteoclasts are multinucleated cells of hematopoietic origin that play a critical role in bone remodeling and calcium homeostasis.[1] Dysregulation of osteoclast activity, leading to excessive bone resorption, is a hallmark of numerous skeletal diseases. Prostaglandin E2 (PGE2) is a potent lipid mediator that exerts complex and sometimes contradictory effects on bone metabolism. While PGE2 can stimulate bone formation, it is also a powerful inducer of bone resorption, primarily by promoting the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.[2][3]

PGE2 mediates its effects through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3] While the roles of EP2 and EP4 in promoting osteoclastogenesis are relatively well-established, the function of the EP1 receptor in this process has been a subject of increasing interest.[3][4] this compound is a specific antagonist of the EP1 receptor, making it a valuable tool for elucidating the role of this receptor in osteoclast biology and a potential therapeutic agent for mitigating pathological bone resorption.[2]

This guide will delve into the known effects of this compound on osteoclastogenesis, focusing on its mechanism of action at the cellular and molecular levels.

Mechanism of Action of this compound in Osteoclastogenesis

This compound exerts its inhibitory effect on osteoclastogenesis by blocking the signaling cascade initiated by the binding of PGE2 to the EP1 receptor on osteoclast precursors. The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium levels.[3] By antagonizing this receptor, this compound disrupts these downstream signaling events.

The primary mechanism by which this compound inhibits osteoclast formation involves the suppression of the RANKL/RANK signaling pathway, which is the master regulator of osteoclast differentiation.[2] Specifically, this compound has been shown to downregulate the expression of key components and downstream effectors of this pathway in osteoclast precursors.[2]

PGE2-EP1 Signaling Pathway

The binding of PGE2 to the EP1 receptor on osteoclast precursors initiates a signaling cascade that contributes to their differentiation. This pathway is a key target of this compound.

Inhibition of RANKL-Induced Signaling

This compound has been demonstrated to dose-dependently inhibit osteoclast formation induced by Receptor Activator of Nuclear Factor κB Ligand (RANKL).[2] This inhibition is achieved through the suppression of key signaling molecules in the RANKL/RANK pathway.

Quantitative Data on the Effects of this compound

While several studies have reported the dose-dependent inhibitory effects of this compound on osteoclastogenesis, precise quantitative data such as IC50 values for osteoclast formation are not consistently reported in the literature. The available data on the inhibitory concentrations and effects on gene and protein expression are summarized below.

| Parameter | Inducing Agent | Cell Type | This compound Concentration | Observed Effect | Citation |

| Osteoclast Formation | 1,25-dihydroxyvitamin D3, PGE2 | Mouse Osteoclast Precursors | 3-150 µM | Dose-dependent inhibition of TRAP-positive cell formation. | [5] |

| Osteoclast Formation | RANKL | Mouse Bone Marrow Macrophages | Not specified | Dose-dependently inhibited osteoclast formation. | [2] |

| RANK mRNA Expression | RANKL | Mouse Osteoclast Precursors | Not specified | Decreased | [2] |

| c-Fms mRNA Expression | RANKL | Mouse Osteoclast Precursors | Not specified | Decreased | [2] |

| RANK Protein Expression | RANKL | Mouse Osteoclast Precursors | Not specified | Decreased | [2] |

| c-Fms Protein Expression | RANKL | Mouse Osteoclast Precursors | Not specified | Decreased | [2] |

| c-Src Expression | RANKL | Mouse Osteoclast Precursors | Not specified | Inhibited | [2] |

| NFAT2 (NFATc1) Expression | RANKL | Mouse Osteoclast Precursors | Not specified | Inhibited | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on osteoclastogenesis.

In Vitro Osteoclastogenesis Assay

This protocol describes the generation of osteoclasts from mouse bone marrow macrophages (BMMs) and their identification using Tartrate-Resistant Acid Phosphatase (TRAP) staining.

Materials:

-

α-MEM (Minimum Essential Medium Alpha)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear Factor κB Ligand)

-

This compound

-

TRAP Staining Kit

Procedure:

-

Isolation of Bone Marrow Cells: Euthanize mice and dissect femurs and tibias under sterile conditions. Flush the bone marrow with α-MEM using a syringe.

-

Generation of Bone Marrow Macrophages (BMMs): Culture the bone marrow cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3-4 days. The adherent cells are BMMs.

-

Osteoclast Differentiation: Seed the BMMs into 96-well plates at a density of 1 x 10^4 cells/well. Culture the cells in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL.

-

This compound Treatment: Add this compound at various concentrations (e.g., 1, 10, 50, 100 µM) to the culture medium at the time of RANKL addition. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2 days.

-

TRAP Staining: After the incubation period, fix the cells with 4% paraformaldehyde and stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.[1][6] TRAP-positive cells will appear red/purple.[1][5]

-

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells in each well under a light microscope.

Quantitative Real-Time PCR (qRT-PCR)

Procedure:

-

Cell Culture and Treatment: Culture BMMs with M-CSF and RANKL, with or without this compound, as described in the osteoclastogenesis assay. Harvest cells at appropriate time points (e.g., 24, 48, 72 hours).

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target genes (RANK, c-Fms, c-Src, NFATc1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

Primer Sequences (Mouse):

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| c-Fms (Csf1r) | TGGATGCCTGTGAATGGCTCTG | GTGGGTGTCATTCCAAACCTGC |

| NFATc1 | GGTGCCTTTTGCGAGCAGTATC | CGTATGGACCAGAATGTGACGG |

| RANK (Tnfrsf11a) | Not specifically found in searches | Not specifically found in searches |

| c-Src | Not specifically found in searches | Not specifically found in searches |

Western Blotting

Procedure:

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against RANK, c-Fms, c-Src, or NFATc1 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Antibody Information (Examples):

| Target Protein | Host | Application | Recommended Dilution | Supplier (Example) |

| c-Fms/CSF-1R | Mouse Monoclonal | WB, IP, IF, IHC(P) | Not specified | Santa Cruz Biotechnology (sc-46662) |

| c-Src | Rabbit Polyclonal | WB, IHC, ELISA | Not specified | Assay Biotech (A35893) |

| NFATc1 | Rabbit Polyclonal | WB, IHC(P), ICC/IF | 1:1000-1:3000 (WB) | Thermo Fisher Scientific (PA5-106018) |

Conclusion

This compound serves as a potent inhibitor of osteoclastogenesis through its specific antagonism of the PGE2-EP1 receptor signaling pathway. By disrupting this pathway, this compound effectively downregulates the expression and activation of key mediators in the essential RANKL/RANK signaling cascade, including RANK, c-Fms, c-Src, and the master transcription factor NFATc1. The collective evidence strongly suggests that targeting the EP1 receptor with antagonists like this compound represents a promising therapeutic strategy for the treatment of bone diseases characterized by excessive osteoclast activity. Further research is warranted to fully elucidate the quantitative aspects of this compound's inhibitory effects and to explore its potential in preclinical models of bone pathology. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further investigating the role of this compound and the EP1 receptor in bone biology.

References

- 1. huble.org [huble.org]

- 2. urmc.rochester.edu [urmc.rochester.edu]

- 3. Tartrate-resistant acid phosphatase in bone and cartilage following decalcification and cold-embedding in plastic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. ihisto.io [ihisto.io]

- 6. biocat.com [biocat.com]

- 7. youtube.com [youtube.com]

The Pharmacology of SC-19220: A Technical Guide for Researchers

An in-depth examination of the selective EP1 receptor antagonist, its mechanism of action, and its impact on key physiological signaling pathways.

SC-19220 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). This dibenzoxazepine (B10770217) derivative has been instrumental in elucidating the physiological and pathological roles of the EP1 receptor, a G-protein coupled receptor (GPCR) involved in a myriad of cellular processes. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its quantitative receptor binding and functional data, detailed experimental methodologies, and its effects on critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid signaling and related therapeutic areas.

Quantitative Pharmacological Data

The antagonistic activity of this compound at the EP1 receptor has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and the endogenous ligand PGE2.

| Compound | Receptor | Species | Assay Type | Value | Unit | Reference |

| This compound | EP1 | Human | Radiolabeled PGE2 Displacement | IC50 = 6.7 | µM | [1] |

| This compound | EP1 | Mouse | Not Specified | pKi = 5.2 | [2] | |

| PGE2 | EP1 | Human | Radioligand Binding | Kd ≈ 25 | nM | [3] |

| PGE2 | EP1 | Human | Radioligand Binding | Ki ≈ 10 | nM | [4] |

| PGE2 | EP1 | Mouse | Radioligand Binding | Kd ≈ 20 | nM | [3] |

Table 1: Receptor Binding Affinities

| Compound | Tissue/Cell Type | Species | Effect | Concentration Range | Unit | Reference |

| This compound | Guinea Pig Ileum and Stomach | Guinea Pig | Competitive antagonist of PGE2-induced smooth muscle contraction | 0.3 - 300 | µM | [1] |

| This compound | Mouse Osteoclast Precursors | Mouse | Inhibition of PGE2- and 1,25-dihydroxyvitamin D3-stimulated osteoclastogenesis | 3 - 150 | µM | [1] |

| This compound | Rat Substantia Nigra Neurons | Rat | Prevention of PGE2-mediated loss of dopaminergic neurons | 1.5 | µM | [1] |

| This compound | Mouse Cell Cultures | Mouse | Dose-dependent inhibition of PGE2-, 11-deoxy-PGE1-, and RANKL-induced osteoclast formation | Not specified | [5] |

Table 2: Functional Antagonism and In Vitro Efficacy

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the canonical signaling pathway of the EP1 receptor and by interfering with other critical cellular signaling cascades, notably the RANKL pathway in osteoclasts.

Prostaglandin E2 - EP1 Receptor Signaling Pathway

The EP1 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, PGE2, the receptor activates a signaling cascade that leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[3][6] This pathway is implicated in various physiological processes, including smooth muscle contraction and pain perception.

Inhibition of RANKL-Induced Osteoclastogenesis by this compound

A significant pharmacological effect of this compound is its ability to inhibit osteoclastogenesis, the process of bone resorption. It achieves this by suppressing the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway in osteoclast precursors.[5][7] this compound has been shown to decrease the expression of RANK and c-Fms, and inhibit the downstream signaling molecules c-Src and Nuclear Factor of Activated T-cells 1 (NFATc1).[5][7]

References

- 1. eurekalert.org [eurekalert.org]

- 2. guidetopharmacology.org [guidetopharmacology.org]

- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 4. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

SC-19220 and its Interaction with the EP1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-19220 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of this compound's interaction with the EP1 receptor, including its mechanism of action, quantitative binding and functional data, detailed experimental protocols, and relevant signaling pathways. The EP1 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological and pathophysiological processes, including inflammation, pain, and cancer, making it a significant target for therapeutic development. This compound serves as a critical tool for elucidating the roles of the EP1 receptor in these processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the EP1 receptor.

| Parameter | Value | Assay | Species/System |

| IC50 | 6.7 µM | [³H]-PGE2 Competition Binding | Cloned Human EP1 Receptor |

| Binding Affinity (apparent) | Low | Not specified | Cloned Mouse EP1 Receptor |

| Functional Activity | Competitive Antagonist | PGE2-induced smooth muscle contraction | Guinea Pig Ileum and Stomach |

Table 1: Binding Affinity and Functional Activity of this compound at the EP1 Receptor

| Biological Effect | Effective Concentration | Experimental Model | Observed Effect |

| Inhibition of Smooth Muscle Contraction | 0.3 - 300 µM | Guinea Pig Ileum and Stomach | Competitive antagonism of PGE2-induced contractions |

| Inhibition of Osteoclastogenesis | 3 - 150 µM | Mouse Osteoclast Precursors | Inhibition of 1,25 dihydroxy vitamin D3- and PGE2-stimulated osteoclastogenesis |

| Promotion of Metastasis | 1 µM | Mouse Model of Metastatic Breast Cancer | Antagonism of EP1 promoted metastasis |

| Neuroprotection | 1.5 µM | Rodent Model of Parkinson's Disease | Prevented PGE2-mediated loss of dopaminergic neurons |

Table 2: In Vitro and In Vivo Effects of this compound

Mechanism of Action

This compound functions as a selective and competitive antagonist at the EP1 receptor. The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Upon binding of its endogenous ligand, PGE2, the EP1 receptor activates a signaling cascade that results in an increase in intracellular calcium concentration.

This compound exerts its effect by binding to the EP1 receptor and preventing the binding of PGE2, thereby inhibiting the downstream signaling events. This blockade of PGE2-mediated signaling underlies the observed physiological effects of this compound, such as the relaxation of smooth muscle and the inhibition of osteoclast differentiation.

Signaling Pathways

EP1 Receptor Signaling Pathway

The binding of PGE2 to the EP1 receptor initiates a well-defined signaling cascade.

Caption: EP1 Receptor Signaling Pathway and the inhibitory action of this compound.

Inhibition of RANKL-Induced Osteoclastogenesis by this compound

This compound has been shown to inhibit osteoclast differentiation, a process critically regulated by the RANKL signaling pathway.

Caption: Inhibition of RANKL-induced osteoclastogenesis signaling by this compound.

Experimental Protocols

Radiolabeled PGE2 Competition Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the EP1 receptor using a competition binding assay with radiolabeled PGE2.

Materials:

-

Membrane preparations from cells expressing the human EP1 receptor.

-

[³H]-PGE2 (radioligand).

-

This compound (test compound).

-

Unlabeled PGE2 (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the membrane preparation, [³H]-PGE2 at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGE2.

-

Incubation: Incubate the reactions at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2.

Caption: Workflow for the radiolabeled PGE2 competition binding assay.

PGE2-Induced Smooth Muscle Contraction Assay

This protocol outlines a method to assess the antagonistic effect of this compound on PGE2-induced contractions of isolated guinea pig ileum.

Materials:

-

Guinea pig ileum segment.

-

Krebs-Henseleit solution (physiological salt solution).

-

PGE2.

-

This compound.

-

Organ bath with an isometric force transducer.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

PGE2 Concentration-Response Curve: Add cumulative concentrations of PGE2 to the organ bath and record the contractile response to generate a concentration-response curve.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of this compound for a specific period.

-

PGE2 Concentration-Response in Presence of Antagonist: In the continued presence of this compound, generate a new PGE2 concentration-response curve.

-

Data Analysis: Compare the PGE2 concentration-response curves in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound indicates competitive antagonism.

Caption: Workflow for the PGE2-induced smooth muscle contraction assay.

Inhibition of Osteoclastogenesis Assay

This protocol details a method to evaluate the inhibitory effect of this compound on RANKL-induced osteoclast differentiation from bone marrow-derived macrophages (BMMs).

Materials:

-

Bone marrow cells from mice.

-

Macrophage colony-stimulating factor (M-CSF).

-

Receptor activator of nuclear factor kappa-B ligand (RANKL).

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification) with fetal bovine serum (FBS).

-

This compound.

-

Tartrate-resistant acid phosphatase (TRAP) staining kit.

-

Microscope.

Procedure:

-

BMM Isolation: Harvest bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF to generate BMMs.

-

Osteoclast Differentiation: Plate the BMMs in a multi-well plate and culture them with M-CSF and RANKL to induce osteoclast differentiation. Treat the cells with various concentrations of this compound.

-

Culture Maintenance: Replace the culture medium with fresh medium containing M-CSF, RANKL, and this compound every 2-3 days.

-

TRAP Staining: After several days of culture, when multinucleated osteoclasts are visible in the control wells, fix the cells and stain for TRAP, a marker enzyme for osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well using a microscope.

-

Data Analysis: Compare the number of osteoclasts in the this compound-treated wells to the control wells to determine the inhibitory effect of this compound on osteoclastogenesis.

Caption: Workflow for the inhibition of osteoclastogenesis assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the EP1 receptor. Its selective and competitive antagonism allows for the specific interrogation of EP1-mediated signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in areas where EP1 receptor signaling is of interest. Further research into the therapeutic potential of EP1 receptor antagonists like this compound is warranted, particularly in the fields of pain, inflammation, and neurodegenerative diseases.

SC-19220: A Technical Overview of a Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary studies involving SC-19220, a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). This document details the pharmacological data, experimental protocols, and relevant signaling pathways associated with this compound, offering a valuable resource for researchers in pharmacology and drug development.

Core Pharmacological Data

This compound has been characterized primarily as a competitive antagonist of the EP1 receptor. The following tables summarize the key quantitative data from various preliminary studies.

| Parameter | Species/System | Value | Reference |

| IC50 | Cloned Human EP1 Receptor | 6.7 µM | [1] |

| pA2 | Guinea Pig Ileum | 5.5 | [2] |

Table 1: Receptor Binding and Antagonist Potency of this compound

| Experimental Model | Species | This compound Concentration | Observed Effect | Reference |

| PGE2-induced smooth muscle contraction | Guinea Pig Ileum and Stomach | 0.3-300 µM | Competitive antagonism | [1] |

| PGE2-stimulated osteoclastogenesis | Mouse osteoclast precursors | 3-150 µM | Inhibition | [1] |

| Metastasis in a breast cancer model | Mouse | 1 µM | Promotion of metastasis | [1] |

| PGE2-mediated loss of dopaminergic neurons | Rat substantia nigra | 1.5 µM | Prevention | [1] |